Yoduro de colina

Descripción general

Descripción

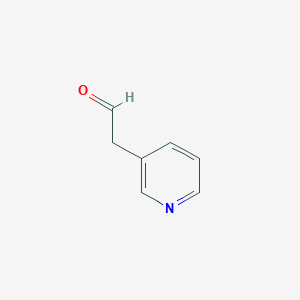

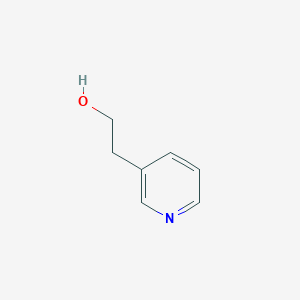

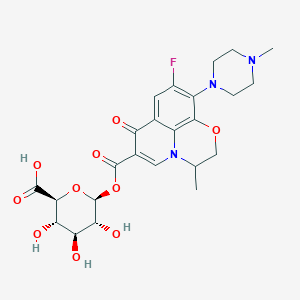

Choline iodide is an inorganic compound with the chemical formula C5H14IN2O2 . It is a white crystalline solid that is almost insoluble in water at room temperature but can dissolve in organic solvents such as ethanol and ether . It has many important pharmacological uses and is often used as a treatment for neurodegenerative diseases such as Alzheimer’s .

Synthesis Analysis

Choline iodide can be synthesized through various methods. One study utilized liquid chromatography with tandem mass spectrometry to quantify choline compounds according to the standard addition method . Another study developed a high-performance liquid chromatography–fluorescence detection (HPLC-FLD) method for choline quantification in foods .Chemical Reactions Analysis

Choline iodide can undergo various chemical reactions. For instance, it can be used as a biochemical reagent in life science-related research . In addition, it can be used in the synthesis of cyclic carbonates through the coupling reaction of CO2 and epoxides .Physical and Chemical Properties Analysis

Choline iodide has a molecular weight of 231.08 g/mol . It is a white crystalline solid that is almost insoluble in water at room temperature but can dissolve in organic solvents such as ethanol and ether . The influence of pressure on its structural, electronic, and optical properties has been studied .Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del yoduro de colina

El this compound es un compuesto versátil con una variedad de aplicaciones en la investigación científica. A continuación se presenta un análisis detallado de seis aplicaciones únicas, cada una de las cuales se presenta en una sección separada con un encabezado claro y descriptivo.

Polimerización radical viviente verde: El this compound sirve como catalizador biocompatible para la polimerización radical viviente (LRP) verde. Este proceso permite la síntesis de polímeros funcionales con baja polidispersidad y altas conversiones de monómeros . El uso de this compound en LRP es significativo para crear polimetacrilatos y poliacrilatos biocompatibles hidrófobos, hidrófilos, zwitteriónicos y solubles en agua .

Análisis de las propiedades estructurales, electrónicas y ópticas: La influencia del compuesto en las propiedades estructurales, electrónicas y ópticas se ha estudiado bajo diversas presiones utilizando la teoría del funcional de densidad. El comportamiento del this compound bajo presión revela cambios en las constantes elásticas, los estados electrónicos y las frecuencias vibracionales, lo cual es crucial para comprender sus aplicaciones en entornos de alta presión .

Electrolito sólido para células solares: Debido a su alta estabilidad térmica, se ha propuesto el this compound como componente clave en la síntesis de electrolitos sólidos para células solares. Su estabilidad facilita las aplicaciones al aire libre, lo que lo convierte en un material importante para soluciones de energía sostenible .

Mejora de la conductividad iónica: El this compound se utiliza para mejorar la conductividad iónica en electrolitos sólidos. Cuando se dopa con triyoduro, la conductividad iónica del this compound aumenta significativamente, lo cual es beneficioso para el desarrollo de termoelementos eficientes .

Biocompatibilidad para aplicaciones biomédicas: La naturaleza no tóxica y metabolizable del this compound lo convierte en un candidato ideal para aplicaciones biomédicas. Su biocompatibilidad es esencial para la síntesis de polímeros que son seguros para su uso médico .

Desarrollo de química verde: El this compound juega un papel en el desarrollo de la química verde. Se utiliza como catalizador no tóxico y solvente verde, contribuyendo a procesos químicos respetuosos con el medio ambiente .

Mecanismo De Acción

Target of Action

Choline iodide, also known as (2-Hydroxyethyl)trimethylammonium iodide , is a compound that primarily targets cholinergic receptors in the body . These receptors are crucial for various physiological processes, including nerve conduction throughout the central nervous system (CNS), gallbladder regulation, liver function, and lipid metabolism .

Mode of Action

Choline iodide interacts with its targets by enhancing the actions of acetylcholine , a neurotransmitter, and stimulating the parasympathetic nervous system . It is a major part of the polar head group of phosphatidylcholine, which plays a vital role in maintaining cell membrane integrity and is essential for all basic biological processes such as information flow, intracellular communication, and bioenergetics .

Biochemical Pathways

Choline iodide affects several biochemical pathways. It is a precursor of different metabolites including acetylcholine, the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine . Choline can be obtained from the diet and via de novo biosynthesis from the methylation of phosphatidylethanolamine (PE) to PC .

Pharmacokinetics

The pharmacokinetics of choline iodide is similar to other choline esters. They are poorly absorbed in the body through oral administration and unable to cross the blood-brain barrier due to their hydrophilic characteristics . Renal excretion is the main route of elimination for choline esters .

Action Environment

The action, efficacy, and stability of choline iodide can be influenced by various environmental factors. For instance, the bioavailability of choline iodide can be affected by the presence of other nutrients in the diet . Furthermore, the action of choline iodide can be influenced by genetic polymorphisms, age, sex, and life conditions such as pregnancy and breastfeeding .

Safety and Hazards

Direcciones Futuras

Choline iodide has potential for future applications in various fields. For instance, it has been proposed for use in hybrid supercapacitors due to its unique properties . Additionally, the University of North Carolina Nutrition Research Institute hosted a symposium on Future Directions in Choline, discussing the progress of the last 25 years and the potential directions for the next 25 years of choline research .

Análisis Bioquímico

Cellular Effects

Choline, the parent compound of choline iodide, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Choline, from which choline iodide is derived, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Choline iodide is likely involved in similar metabolic pathways as choline. Choline is a precursor of different metabolites including the neurotransmitter acetylcholine (ACh), the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine

Propiedades

IUPAC Name |

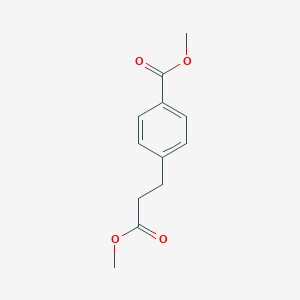

2-hydroxyethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.HI/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPBHXSBDADRBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938983 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17773-10-3 | |

| Record name | Choline, iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17773-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39528O55VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of choline iodide is C5H14INO, and its molecular weight is 231.11 g/mol.

A: Yes, Raman spectroscopy has been extensively used to study the conformation of the choline group in choline iodide and related compounds, providing insights into its structural features [].

A: Choline iodide displays good solubility in polar solvents like water, ethanol, and ethyl lactate. This property makes it suitable for "green" living radical polymerization in environmentally friendly solvent systems [].

A: Choline iodide has emerged as a promising catalyst for the synthesis of cyclic carbonates from carbon dioxide and epoxides []. It promotes this reaction effectively, contributing to sustainable polymer chemistry.

A: Its non-toxic and metabolizable nature makes choline iodide attractive for "green" LRP. It enables the synthesis of various biocompatible polymers, including hydrophobic, hydrophilic, zwitterionic, and water-soluble polymethacrylates and polyacrylates, with high monomer conversions [].

A: Yes, molecular dynamics simulations have been employed to investigate the structural and dynamical properties of choline iodide-glycerol deep eutectic solvents confined within nanopores [].

A: Research shows that modifying the alkyl chain length in fatty acid esters of choline iodide influences their biological activity. For example, in studies on isolated rabbit hearts, lower chain length compounds exhibited acetylcholine-like effects, while longer chains inhibited the response to acetylcholine [].

A: Incorporating choline iodide into deep eutectic solvent mixtures with compounds like glycerol can enhance its stability and broaden its application range [].

A: Research on dogs found no significant change in serum cholinesterase activity following intravenous choline iodide administration [].

ANone: There is limited information available on resistance mechanisms specific to choline iodide.

ANone: Choline iodide is generally considered safe for its intended applications. It is a naturally occurring compound, and its derivatives are being investigated for various biomedical applications, further supporting its safety profile.

ANone: Specific drug delivery strategies utilizing choline iodide are not extensively reported in the provided research.

A: Raman spectroscopy is valuable for analyzing the conformation of the choline group in choline iodide []. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to characterize choline iodide and its derivatives.

ANone: Choline iodide is considered environmentally friendly due to its biodegradability and low toxicity.

A: Choline iodide exhibits good solubility in polar solvents like water, ethanol, and ethyl lactate. This solubility is advantageous for various applications, including its use in green chemistry approaches [].

A: Analytical methods for quantifying choline, a product of choline iodide hydrolysis, have been validated, ensuring accurate and reliable measurements. For instance, an enzymatic method using choline oxidase coupled with peroxidase was validated for erythrocyte acetylcholinesterase activity measurement [].

ANone: No information on drug-transporter interactions specific to choline iodide is provided in the research.

ANone: Specific interactions of choline iodide with drug-metabolizing enzymes are not extensively discussed in the provided literature.

A: Choline iodide's biocompatibility stems from choline being a naturally occurring essential nutrient. Furthermore, its potential for biodegradation enhances its suitability for various biomedical applications, including drug delivery and tissue engineering [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B121825.png)

![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)